![molecular formula C24H24N2O5S B300580 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B300580.png)
2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide, also known as AMT-130, is a novel therapeutic agent that has gained significant attention in recent years due to its potential in treating various neurological disorders. This compound belongs to the class of small interfering RNAs (siRNAs), which are RNA molecules that can silence specific genes by targeting their messenger RNA (mRNA) transcripts.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves the selective targeting of the mutant huntingtin mRNA transcript using siRNA technology. Once administered, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide enters the cells and binds to the mRNA, leading to its degradation and preventing the production of the toxic huntingtin protein. This results in a reduction in the accumulation of protein aggregates and improved neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide have been extensively studied in preclinical models. In addition to reducing the accumulation of protein aggregates, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been shown to improve motor function, reduce neuronal atrophy, and increase the survival of neurons in the brain. These effects are thought to be mediated by the selective silencing of the mutant huntingtin gene.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is its specificity in targeting the mutant huntingtin gene, which reduces the risk of off-target effects. Additionally, the use of siRNA technology allows for the selective targeting of specific genes, making it a powerful tool for studying gene function and disease mechanisms. However, the synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Orientations Futures
The potential applications of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide are vast, and there are several future directions that can be explored. One potential area of research is the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide for the treatment of other neurological disorders that are caused by the accumulation of toxic proteins, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of siRNA technology can be expanded to target other disease-causing genes, opening up new avenues for therapeutic development. Finally, further studies are needed to determine the long-term safety and efficacy of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in humans, which will be essential for its eventual clinical translation.
Conclusion
In conclusion, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a promising therapeutic agent that has shown significant potential in treating various neurological disorders. Its specificity in targeting the mutant huntingtin gene, along with its ability to improve motor function and reduce neuronal atrophy, make it a powerful tool for studying disease mechanisms and developing new therapies. While there are still several challenges that need to be addressed, the future looks bright for the development of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide and the broader field of siRNA therapeutics.
Méthodes De Synthèse
The synthesis of 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide involves several steps, including the preparation of the key intermediate 5-(4-(allyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione, which is then reacted with N-(3,4-dimethylphenyl)acetamide to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has shown promising results in preclinical studies for the treatment of Huntington's disease, a genetic disorder that causes progressive degeneration of brain cells. In a study conducted on mice, 2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide was found to selectively silence the mutant huntingtin gene, which is responsible for the development of Huntington's disease. This led to a significant reduction in the accumulation of toxic protein aggregates and improved motor function in the mice.
Propriétés
Nom du produit |
2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide |
---|---|
Formule moléculaire |
C24H24N2O5S |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H24N2O5S/c1-5-10-31-19-9-7-17(12-20(19)30-4)13-21-23(28)26(24(29)32-21)14-22(27)25-18-8-6-15(2)16(3)11-18/h5-9,11-13H,1,10,14H2,2-4H3,(H,25,27)/b21-13+ |
Clé InChI |
UFTUYSAEWYPAGJ-FYJGNVAPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)OC)SC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.